physical and chemical properties of 2,3,4,5-Tetrafluoropyridine
physical and chemical properties of 2,3,4,5-Tetrafluoropyridine
Note to the reader: The initial request specified 2,3,4,5-Tetrafluoropyridine. However, extensive database searches consistently returned information for 2,3,5,6-Tetrafluoropyridine , a common and well-documented isomer. It is highly probable that this is the compound of interest. This guide will focus on the physical and chemical properties of 2,3,5,6-Tetrafluoropyridine.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-Tetrafluoropyridine, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
2,3,5,6-Tetrafluoropyridine is a colorless to light yellow liquid. Its core physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 2,3,5,6-Tetrafluoropyridine
| Property | Value |
| Molecular Formula | C5HF4N[1][2] |
| Molecular Weight | 151.06 g/mol [1][2] |
| CAS Number | 2875-18-5[1][2] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 102 °C (lit.)[1][3] |
| Density | 1.499 g/mL at 25 °C (lit.)[1][3] |
| Refractive Index | n20/D 1.4046 (lit.)[1][3] |
| Flash Point | 87 °F (31 °C)[3] |
| Storage Temperature | Room Temperature, recommended in a cool, dark place (<15°C) |
Table 2: Spectroscopic and Chromatographic Data of 2,3,5,6-Tetrafluoropyridine
| Data Type | Description |
| ¹H NMR | Spectrum available[4] |
| ¹³C NMR | Spectrum available |
| ¹⁹F NMR | Spectrum available[5] |
| Mass Spectrum (EI) | Data available[2] |
| GC Purity | >98.0% |
Chemical Reactivity and Applications
2,3,5,6-Tetrafluoropyridine is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7][8] Its reactivity is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The fluorine atoms on the pyridine ring can be selectively replaced by various nucleophiles. The 4-position (para to the nitrogen) is the most activated and typically reacts first.[9][10] This selective reactivity allows for the synthesis of a wide range of substituted pyridine derivatives.
Key applications include:
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Pharmaceutical Intermediates: Used in the synthesis of innovative drugs, where the introduction of fluorine can improve metabolic stability and membrane permeability.[6][8]
-
Agrochemicals: A key component in the synthesis of new insecticides and fungicides.[6][7]
-
Materials Science: Derivatives are used in the development of high-performance materials.[6]
A common reaction is the substitution of the fluorine at the 4-position by a nucleophile, as depicted in the following diagram.
Caption: Nucleophilic aromatic substitution of 2,3,5,6-Tetrafluoropyridine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of 2,3,5,6-Tetrafluoropyridine. Below are summaries of key experimental protocols cited in the literature.
a) Synthesis of 2,3,5,6-Tetrafluoropyridine from Pentafluoropyridine
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Objective: To synthesize 2,3,5,6-Tetrafluoropyridine by the reduction of pentafluoropyridine.
-
Methodology: A mixture of pentafluoropyridine, hydrobromic acid (HBr), and sulpholane is heated in a PTFE-sprayed autoclave.[3][8]
-
Procedure:
-
Charge a PTFE-sprayed autoclave with pentafluoropyridine (20.0 g, 118 mmol), HBr (32.0 g, 400 mmol), and sulpholane (40 cm³).
-
Heat the mixture at 200 °C for 48 hours.
-
After cooling, add the mixture to water and extract with ether.
-
The resulting ether solution contains a mixture of pentafluoropyridine and 2,3,5,6-tetrafluoropyridine.
-
-
Analysis: The product composition is determined by GCMS and fluorine NMR spectroscopy by comparison with authentic samples.[3][8]
b) Synthesis of 4-Substituted 2,3,5,6-Tetrafluoropyridine Derivatives
-
Objective: To demonstrate the nucleophilic substitution reactivity of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives.
-
Methodology: Reaction of pentafluoropyridine with various C, S, and N-nucleophiles.[11]
-
General Procedure:
-
Dissolve pentafluoropyridine in a suitable solvent.
-
Add the nucleophile (e.g., malononitrile, 1-methyl-tetrazole-5-thiol, or piperazine).
-
The reaction proceeds to yield the 4-substituted 2,3,5,6-tetrafluoropyridine derivative.
-
-
Characterization: The resulting compounds are characterized by ¹H, ¹³C, and ¹⁹F-NMR spectroscopy, and X-ray crystallography.[11][12]
The following workflow illustrates the general process for synthesizing and characterizing these derivatives.
Caption: General workflow for the synthesis and characterization of 4-substituted tetrafluoropyridines.
This guide provides a foundational understanding of 2,3,5,6-Tetrafluoropyridine, highlighting its properties, reactivity, and applications, which are essential for researchers and professionals in the field of chemical synthesis and drug discovery.
References
- 1. 2,3,5,6-四氟吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 3. 2,3,5,6-Tetrafluoropyridine CAS#: 2875-18-5 [m.chemicalbook.com]
- 4. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]
- 7. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 8. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
